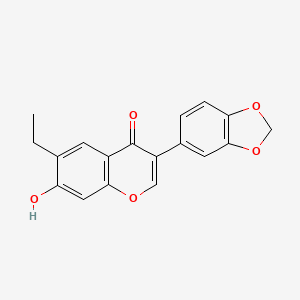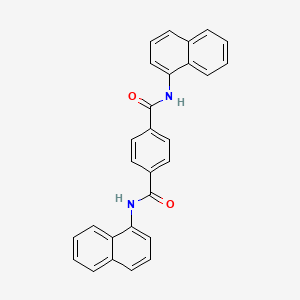
N~1~,N~4~-di(1-naphthyl)terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-di(1-naphthyl)terephthalamide is an organic compound that belongs to the class of terephthalamides It is characterized by the presence of two naphthyl groups attached to the nitrogen atoms of the terephthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-di(1-naphthyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N1,N~4~-di(1-naphthyl)terephthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-di(1-naphthyl)terephthalamide can undergo various chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones.
Reduction: N1,N~4~-di(1-naphthyl)terephthalamine.
Substitution: Nitro or halogenated derivatives of N1,N~4~-di(1-naphthyl)terephthalamide.
Scientific Research Applications
N~1~,N~4~-di(1-naphthyl)terephthalamide has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N1,N~4~-di(1-naphthyl)terephthalamide involves its ability to interact with various molecular targets through hydrogen bonding, π-π stacking, and van der Waals interactions. These interactions can influence the assembly of supramolecular structures and the formation of inclusion complexes . The compound’s aromatic rings and amide groups play a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~4~-di(pyridin-4-yl)terephthalamide
- N~1~,N~4~-di(pyridin-3-yl)naphthalene-1,4-dicarboxamide
- N~1~,N~4~-diphenylterephthalamide
Uniqueness
N~1~,N~4~-di(1-naphthyl)terephthalamide is unique due to the presence of naphthyl groups, which impart distinct electronic and steric properties compared to pyridinyl or phenyl derivatives. These properties can enhance its performance in specific applications, such as the formation of stable MOFs and its use as a fluorescent probe.
Properties
Molecular Formula |
C28H20N2O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-N,4-N-dinaphthalen-1-ylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H20N2O2/c31-27(29-25-13-5-9-19-7-1-3-11-23(19)25)21-15-17-22(18-16-21)28(32)30-26-14-6-10-20-8-2-4-12-24(20)26/h1-18H,(H,29,31)(H,30,32) |
InChI Key |
ACUQMDLDGSVSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15080499.png)
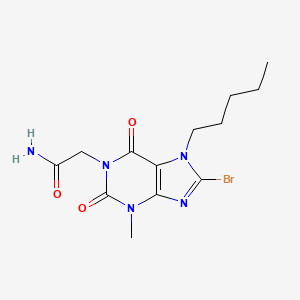
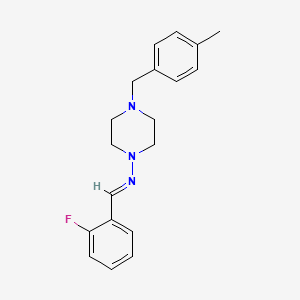
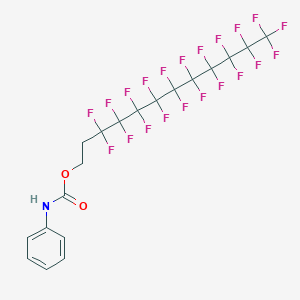

![Allyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15080546.png)
![3-nitro-1-phenyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}quinolin-2(1H)-one](/img/structure/B15080548.png)
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080556.png)

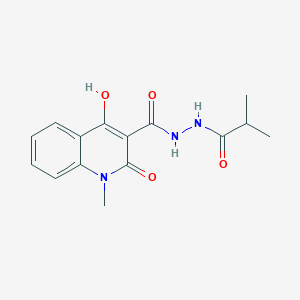
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080582.png)
![Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B15080593.png)
![1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B15080594.png)
